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molecular formula C7H3BrClN3O2 B8614058 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid

8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No. B8614058
M. Wt: 276.47 g/mol
InChI Key: RCSSKGWYVXIEJF-UHFFFAOYSA-N
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Patent
US08389527B2

Procedure details

A ˜1:1 mixture 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylic acid and 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid (6.57 g, 28.3) was suspended in DCE (140 mL), and treated with neat oxalyl chloride (5.52 g, 42.5 mmol) followed by N,N-dimethylformamide (0.207 g, 2.83 mmol). The reaction mixture was heated at 65° C. for 5 hours, concentrated and dried under high vacuum for 1 hr and taken into the next step without further purification. The crude mixture of acid chloride was suspended in DCE (100 mL) and treated with 2-chloropyridin-4-amine (4.37 g, 34.0 mmol) and N,N-diisopropylethylamine (5.49 g, 42.5 mmol) and stirred at room temperature for 2 hours. The reaction mixture was filtered through a Buchner funnel, and washed with DCE (2×25 mL) to isolate a 1:1 mixture of 6,8-dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide and 8-bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (7.7 g, 22.5 mmol, 79% yield) as a light brown solid. LC/MS (Phenomenex Luna 5 micron C18 4.6×30 mm, 0 to 100 B in 2 min with 1 min hold time, Flow rate=5 mL/min, detection at 254 nm, Solvent A: 10% methanol/90% water/0.1% TFA; Solvent B: 10% water/90% methanol/0.1% TFA) Rt=1.51 minutes. [M+H[=343.84, and [M+H[=387.8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.57 g
Type
reactant
Reaction Step Two
Quantity
5.52 g
Type
reactant
Reaction Step Three
Quantity
0.207 g
Type
reactant
Reaction Step Four
Quantity
4.37 g
Type
reactant
Reaction Step Five
Quantity
5.49 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
140 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC1C=C(Cl)C2N(C(C(O)=O)=CN=2)N=1.[Br:15][C:16]1[C:17]2[N:18]([C:23]([C:26]([OH:28])=O)=[CH:24][N:25]=2)[N:19]=[C:20]([Cl:22])[CH:21]=1.C(Cl)(=O)C(Cl)=O.CN(C)C=O.[Cl:40][C:41]1[CH:46]=[C:45]([NH2:47])[CH:44]=[CH:43][N:42]=1.C(N(CC)C(C)C)(C)C.ClC1C=C(Cl)C2N(C(C(NC3C=CN=C(Cl)C=3)=O)=CN=2)N=1>ClCCCl>[Br:15][C:16]1[C:17]2[N:18]([C:23]([C:26]([NH:47][C:45]3[CH:44]=[CH:43][N:42]=[C:41]([Cl:40])[CH:46]=3)=[O:28])=[CH:24][N:25]=2)[N:19]=[C:20]([Cl:22])[CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=2N(N1)C(=CN2)C(=O)O)Cl
Step Two
Name
Quantity
6.57 g
Type
reactant
Smiles
BrC=1C=2N(N=C(C1)Cl)C(=CN2)C(=O)O
Step Three
Name
Quantity
5.52 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0.207 g
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
4.37 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)N
Name
Quantity
5.49 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=2N(N1)C(=CN2)C(=O)NC2=CC(=NC=C2)Cl)Cl
Step Seven
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
taken into the next step without further purification
ADDITION
Type
ADDITION
Details
The crude mixture of acid chloride
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Buchner funnel
WASH
Type
WASH
Details
washed with DCE (2×25 mL)
CUSTOM
Type
CUSTOM
Details
to isolate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=2N(N=C(C1)Cl)C(=CN2)C(=O)NC2=CC(=NC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.5 mmol
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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